N-(cyclobutylmethyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrazolo[3,4-d]pyrimidine with cyclobutylmethylamine and methylamine. The reaction is carried out in the presence of a catalytic amount of hydrochloric acid (HCl) under reflux conditions . The general reaction scheme is as follows:
Starting Material: 4-chloro-7H-pyrazolo[3,4-d]pyrimidine
Reagents: Cyclobutylmethylamine, Methylamine
Catalyst: Hydrochloric acid (HCl)
Conditions: Reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(cyclobutylmethyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biology: It is used in studies related to cell signaling pathways and enzyme inhibition.
Industry: It is explored for its antimicrobial properties and potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific kinases, such as protein kinase B (PKB or Akt). The compound mimics the adenine ring of ATP, allowing it to bind to the kinase active site and inhibit its activity. This inhibition disrupts cell signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors with potential anticancer activity.
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.
1-cyclobutyl-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another pyrazolo[3,4-d]pyrimidine derivative with potential therapeutic applications.
Uniqueness
N-(cyclobutylmethyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique cyclobutylmethyl and methyl substitutions, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .
Properties
Molecular Formula |
C11H15N5 |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-(cyclobutylmethyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H15N5/c1-16(6-8-3-2-4-8)11-9-5-14-15-10(9)12-7-13-11/h5,7-8H,2-4,6H2,1H3,(H,12,13,14,15) |
InChI Key |
SLYSPLKWPUGXFV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCC1)C2=NC=NC3=C2C=NN3 |
Origin of Product |
United States |
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